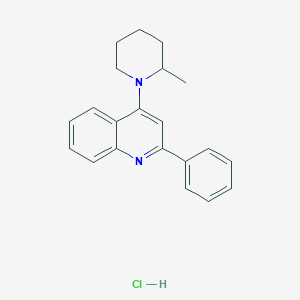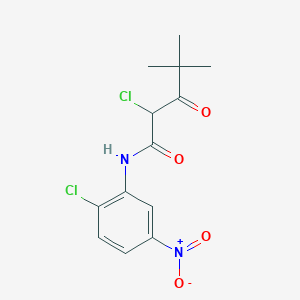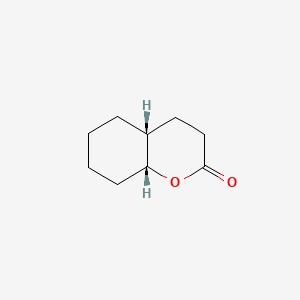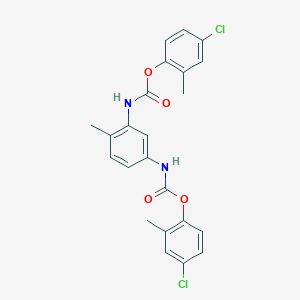
Bis(4-chloro-2-methylphenyl) N,N'-(4-methyl-1,3-phenylene)biscarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-chloro-2-methylphenyl) N,N’-(4-methyl-1,3-phenylene)biscarbamate is a chemical compound with the molecular formula C23H20Cl2N2O4 and a molecular weight of 459.333 g/mol . It is known for its unique structure, which includes two 4-chloro-2-methylphenyl groups and a 4-methyl-1,3-phenylene biscarbamate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of Bis(4-chloro-2-methylphenyl) N,N’-(4-methyl-1,3-phenylene)biscarbamate typically involves a series of organic reactions. One common method includes the reaction of 4-chloro-2-methylphenyl isocyanate with 4-methyl-1,3-phenylenediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using techniques like recrystallization or chromatography .
Analyse Des Réactions Chimiques
Bis(4-chloro-2-methylphenyl) N,N’-(4-methyl-1,3-phenylene)biscarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
Bis(4-chloro-2-methylphenyl) N,N’-(4-methyl-1,3-phenylene)biscarbamate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Bis(4-chloro-2-methylphenyl) N,N’-(4-methyl-1,3-phenylene)biscarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate cellular processes by affecting signal transduction pathways .
Comparaison Avec Des Composés Similaires
Bis(4-chloro-2-methylphenyl) N,N’-(4-methyl-1,3-phenylene)biscarbamate can be compared with other similar compounds, such as:
Bis(4-chloro-2-methylphenyl)urea: This compound has a similar structure but lacks the biscarbamate moiety.
Bis(4-chloro-2-methylphenyl)carbamate: Similar to the biscarbamate compound but with a different functional group.
Bis(4-chloro-2-methylphenyl)thiourea: Contains a thiourea group instead of the biscarbamate moiety.
Propriétés
Numéro CAS |
67768-78-9 |
|---|---|
Formule moléculaire |
C23H20Cl2N2O4 |
Poids moléculaire |
459.3 g/mol |
Nom IUPAC |
(4-chloro-2-methylphenyl) N-[3-[(4-chloro-2-methylphenoxy)carbonylamino]-4-methylphenyl]carbamate |
InChI |
InChI=1S/C23H20Cl2N2O4/c1-13-4-7-18(26-22(28)30-20-8-5-16(24)10-14(20)2)12-19(13)27-23(29)31-21-9-6-17(25)11-15(21)3/h4-12H,1-3H3,(H,26,28)(H,27,29) |
Clé InChI |
ZDBMJNJWVBSBMA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)OC2=C(C=C(C=C2)Cl)C)NC(=O)OC3=C(C=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(7-hydroxy-1-naphthyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B11942834.png)
![2-{[3-(1H-Imidazol-1-YL)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11942842.png)
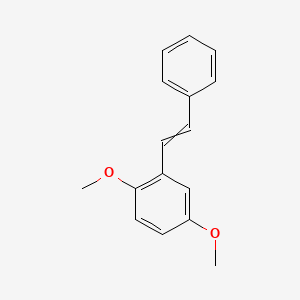
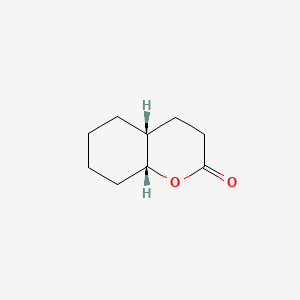
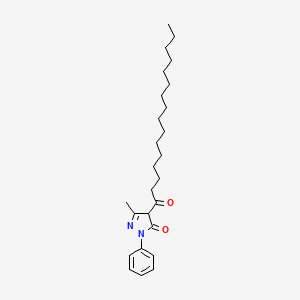
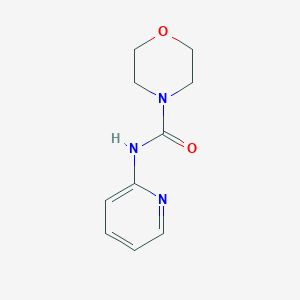

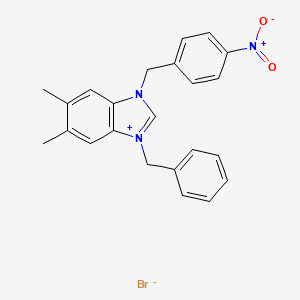
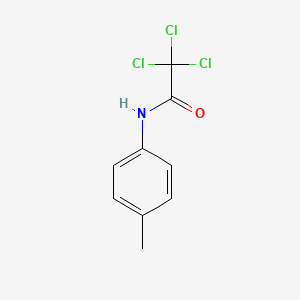
![n-(Benzo[c]phenanthren-3-yl)acetamide](/img/structure/B11942886.png)
![4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-(2-thienyl)-3,4-dihydropyrazol-2-yl]thiazole](/img/structure/B11942888.png)
